

physical and chemical properties of 5-Demethylnobiletin

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Compound of Interest		
Compound Name:	5-Demethylnobiletin	
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5-Demethylnobiletin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **5-Demethylnobiletin** (5DN), a significant polymethoxyflavone found predominantly in citrus peels. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and explores the key signaling pathways it modulates, making it a valuable resource for professionals in research, and drug discovery and development.

Core Physical and Chemical Properties

5-Demethylnobiletin, also known by its IUPAC name 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one, is a flavonoid that has garnered significant interest for its diverse biological activities.[1][2] The physical and chemical properties of **5-Demethylnobiletin** are summarized below.

Table 1: General and Physical Properties of 5-Demethylnobiletin



Property	Value	Source
Molecular Formula	C20H20O8	[1][3][4][5]
Molecular Weight	388.37 g/mol	[2][3][5][6]
Appearance	Solid, Yellow powder	[3][7][8]
Melting Point	145 - 146 °C	[3][8][9][10]
Boiling Point	601.4 °C (Predicted)	[2][8]
pKa (Strongest Acidic)	9.66 (Predicted)	[9]

Table 2: Solubility of 5-Demethylnobiletin

Solvent	Solubility	Source
Water	0.031 g/L (Predicted)	[9]
Dimethylformamide (DMF)	10 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	5 mg/mL	[1]
Ethanol	Insoluble	[1]
Phosphate-Buffered Saline (PBS, pH 7.2)	Insoluble	[1]
Chloroform	Soluble	[11]
Dichloromethane	Soluble	[11]
Ethyl Acetate	Soluble	[11]
Acetone	Soluble	[11]

Table 3: Spectroscopic Data for 5-Demethylnobiletin



Spectroscopic Data	Values	Source
UV-Vis λmax	253, 284, 339 nm	[1]
¹H NMR	Spectra available	[12]
¹³ C NMR	Spectra available	[13][14]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of **5-Demethylnobiletin**.

Melting Point Determination

The melting point of **5-Demethylnobiletin** can be determined using the capillary method with a melting point apparatus.

- Sample Preparation: A small amount of finely powdered 5-Demethylnobiletin is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rate of 10-20 °C/min initially.
 - Once the temperature is within 20 °C of the expected melting point (145-146 °C), the heating rate is reduced to 1-2 °C/min to ensure thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.
- Purity Assessment: A sharp melting range of 0.5-1 °C is indicative of a high-purity compound.



Solubility Determination

The shake-flask method is a standard protocol for determining the solubility of a compound in various solvents.

- Materials: 5-Demethylnobiletin, selected solvents (e.g., DMSO, DMF, water), vials, an orbital shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of 5-Demethylnobiletin is added to a known volume of the solvent in a sealed vial.
 - The mixture is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered or centrifuged to separate the undissolved solid.
 - The concentration of **5-Demethylnobiletin** in the clear supernatant is determined using a calibrated analytical method.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λ max), which is characteristic of the compound's electronic structure.

- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of **5-Demethylnobiletin** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2-0.8 AU).
- Procedure:
 - The spectrophotometer is blanked using the same solvent as the sample.
 - The sample solution is placed in a quartz cuvette.



- The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).
- The wavelengths of maximum absorbance are identified from the spectrum. Flavonoids typically exhibit two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of **5-Demethylnobiletin**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of **5-Demethylnobiletin** is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Procedure:
 - The NMR spectrometer is tuned and shimmed for the specific sample and solvent.
 - Standard ¹H and ¹³C NMR spectra are acquired.
 - Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
 - \circ The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

Signaling Pathways and Experimental Workflows

5-Demethylnobiletin has been shown to modulate several critical signaling pathways involved in cellular processes such as inflammation, apoptosis, and autophagy.

Key Signaling Pathways

5-Demethylnobiletin exerts its biological effects through the regulation of pathways including:



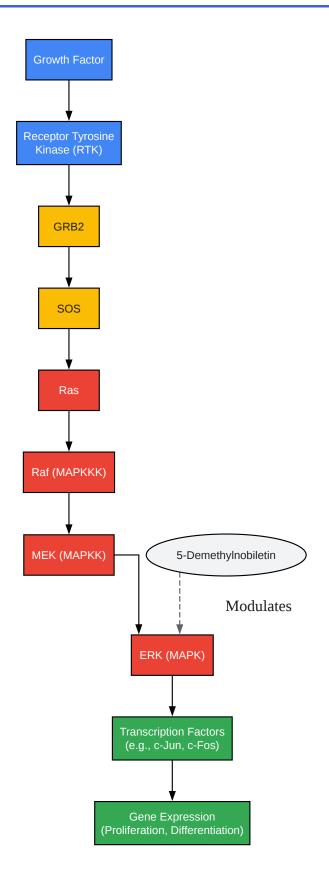




- MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.[16]
- PKA/CREB Pathway: Plays a role in memory, and cellular metabolism.[16]
- JAK2/STAT3 Pathway: A critical pathway in cytokine signaling and inflammation.[16]
- ROS-AKT/mTOR Pathway: Central to the regulation of apoptosis and autophagy.[16]

Below are graphical representations of these pathways.

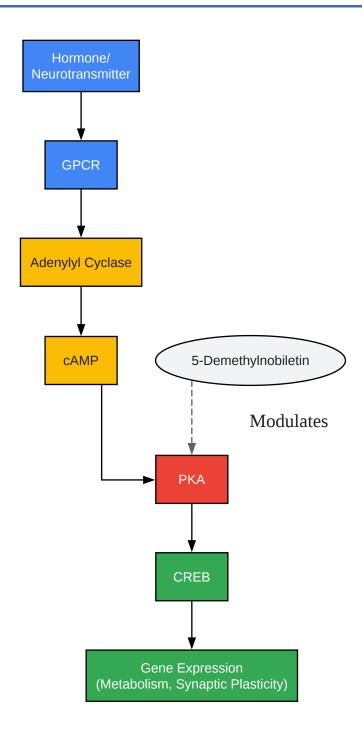




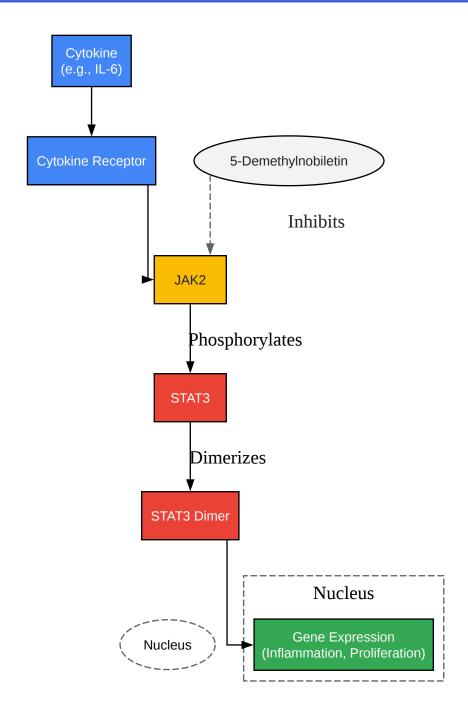
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Figure 1: MAPK/ERK Signaling Pathway

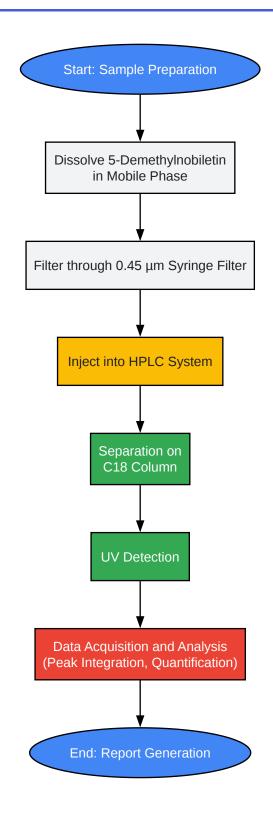












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